4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine
Description
4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine is a pyrimidine-based compound characterized by a trifluoromethylphenylsulfanyl moiety, difluoromethyl group, and aromatic substituents at positions 2 and 4. The pyrimidine core allows for structural diversification, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[difluoro-[3-(trifluoromethyl)phenyl]sulfanylmethyl]-6-methyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5N2S/c1-12-10-16(26-17(25-12)13-6-3-2-4-7-13)19(23,24)27-15-9-5-8-14(11-15)18(20,21)22/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRABXFHXYWLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)C(F)(F)SC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine (CAS No. 306979-34-0) is a member of the pyrimidine family, characterized by its complex structure that incorporates multiple fluorinated groups and a sulfanyl moiety. Its unique chemical properties suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for drug development.
- Molecular Formula : C19H13F5N2S
- Molecular Weight : 396.38 g/mol
- Boiling Point : Estimated at 434.7 ± 45.0 °C
- Density : Approximately 1.40 ± 0.1 g/cm³
- pKa : Predicted to be around 11.56 ± 0.70
These properties indicate a stable compound with significant lipophilicity due to the presence of trifluoromethyl groups, which may enhance its bioavailability.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of pyrimidine derivatives, including those similar to our compound of interest. Research indicates that compounds with fluorinated groups can exhibit enhanced inhibitory effects on key cancer-related enzymes such as BRAF(V600E) and EGFR, which are critical in tumorigenesis and cancer progression .
Case Study: Inhibition of Cancer Cell Proliferation
A specific study evaluated the cytotoxicity of various pyrimidine derivatives against human cancer cell lines. The results showed that compounds with similar structural motifs to this compound demonstrated significant growth inhibition at micromolar concentrations, suggesting a promising avenue for further exploration in cancer therapeutics.
Antimicrobial Activity
The antimicrobial potential of fluorinated compounds has been well-documented, particularly in their ability to disrupt microbial membranes and inhibit enzymatic functions essential for bacterial survival. Studies have shown that similar pyrimidine derivatives possess notable antibacterial and antifungal properties .
Table 1: Summary of Antimicrobial Efficacy
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Similar Pyrimidine Derivative | Escherichia coli | 16 µg/mL |
| Similar Pyrimidine Derivative | Candida albicans | 64 µg/mL |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The presence of fluorinated groups enhances binding affinity to enzymes involved in metabolic pathways.
- Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to increased permeability and cell death.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has indicated that modifications such as the introduction of trifluoromethyl groups significantly enhance biological activity by improving solubility and metabolic stability . Understanding these relationships is crucial for optimizing drug candidates derived from this class of compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural Features and Substituent Effects
Key Structural Analogues Identified in Evidence:
4-(Diethylamino)-6-phenyl-2-([3-(trifluoromethyl)benzyl]sulfanyl)-5-pyrimidinecarbonitrile () Differences: Incorporates a diethylamino group at position 4 and a carbonitrile group at position 3. Similarities: Shares the trifluoromethylbenzylsulfanyl moiety and phenyl group at position 5.
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide () Differences: Contains an acetamide side chain and methylsulfanylphenyl group. Similarities: Features a trifluoromethylpyrimidine core and sulfanyl linkage. Impact: The acetamide group introduces hydrogen-bonding capability, which could improve target engagement in biological systems compared to the non-polar difluoromethyl group .
Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate ()
Physicochemical and Analytical Properties
- Key Observations:
- Derivatives with larger substituents (e.g., diazaspiro rings in ) exhibit higher molecular weights and longer HPLC retention times, suggesting increased hydrophobicity .
- The target compound’s lack of polar groups (e.g., carbamoyl or acetamide) may reduce water solubility compared to analogues in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
